molecular formula C22H28O10 B12353578 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12353578
M. Wt: 452.5 g/mol
InChI Key: YYZRQTALASYXMW-BZCDJEASSA-N
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Description

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, including aldol reactions, lactonization, and Friedel–Crafts reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions and using industrial-grade reagents and equipment to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups and a methoxyphenyl group makes it reactive under different conditions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology: In biological research, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties . It may also interact with specific enzymes and receptors in biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for developing treatments for oxidative stress-related conditions.

Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for synthesizing other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through antioxidant mechanisms, scavenging free radicals, and modulating signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one apart from similar compounds is its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H28O10

Molecular Weight

452.5 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C22H28O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2,4,6,8,10,13,15-16,18-25,27-29H,3,5,7H2,1H3/t10?,13?,15-,16?,18-,19+,20-,21?,22+/m1/s1

InChI Key

YYZRQTALASYXMW-BZCDJEASSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3C(C2=O)CCC(C3C4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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